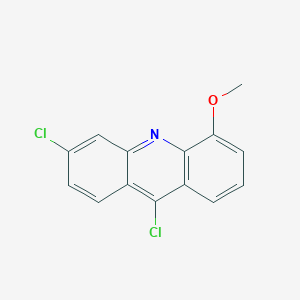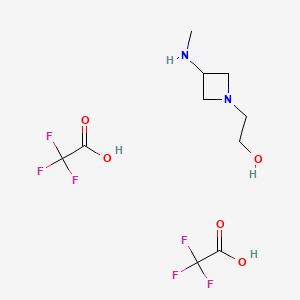
2-(3-(Methylamino)azetidin-1-yl)ethanol bis(2,2,2-trifluoroacetate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(Methylamino)azetidin-1-yl)ethanol bis(2,2,2-trifluoroacetate) is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound consists of a methylamino group attached to an azetidine ring, which is further connected to an ethanol moiety. The bis(2,2,2-trifluoroacetate) part of the compound indicates the presence of two trifluoroacetate groups, which contribute to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Methylamino)azetidin-1-yl)ethanol bis(2,2,2-trifluoroacetate) typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 3-chloro-1-propanamine derivative.
Introduction of the Methylamino Group: The methylamino group can be introduced via nucleophilic substitution reactions using methylamine.
Attachment of the Ethanol Moiety: The ethanol moiety can be attached through a reaction with an appropriate alcohol derivative.
Formation of the Bis(2,2,2-trifluoroacetate) Salt: The final step involves the reaction of the compound with trifluoroacetic acid to form the bis(2,2,2-trifluoroacetate) salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.
化学反応の分析
Types of Reactions
2-(3-(Methylamino)azetidin-1-yl)ethanol bis(2,2,2-trifluoroacetate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
2-(3-(Methylamino)azetidin-1-yl)ethanol bis(2,2,2-trifluoroacetate) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(3-(Methylamino)azetidin-1-yl)ethanol bis(2,2,2-trifluoroacetate) involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 2-(3-(Amino)azetidin-1-yl)ethanol
- 2-(3-(Dimethylamino)azetidin-1-yl)ethanol
- 2-(3-(Ethylamino)azetidin-1-yl)ethanol
Uniqueness
2-(3-(Methylamino)azetidin-1-yl)ethanol bis(2,2,2-trifluoroacetate) is unique due to the presence of the bis(2,2,2-trifluoroacetate) groups, which enhance its stability and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring high stability and specific reactivity profiles.
特性
分子式 |
C10H16F6N2O5 |
|---|---|
分子量 |
358.23 g/mol |
IUPAC名 |
2-[3-(methylamino)azetidin-1-yl]ethanol;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H14N2O.2C2HF3O2/c1-7-6-4-8(5-6)2-3-9;2*3-2(4,5)1(6)7/h6-7,9H,2-5H2,1H3;2*(H,6,7) |
InChIキー |
RVVXYQSGAPHTCT-UHFFFAOYSA-N |
正規SMILES |
CNC1CN(C1)CCO.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 6-(4-chlorophenyl)pyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B13095366.png)
![3-Bromo-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13095373.png)


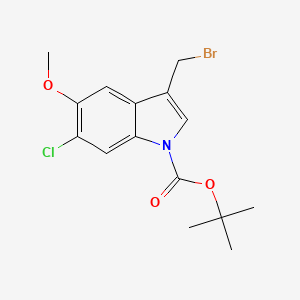
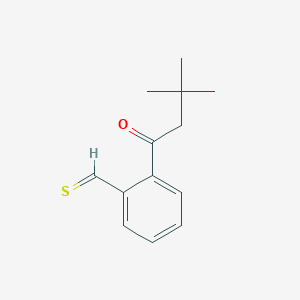


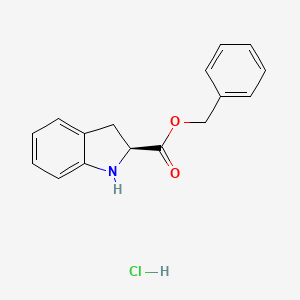

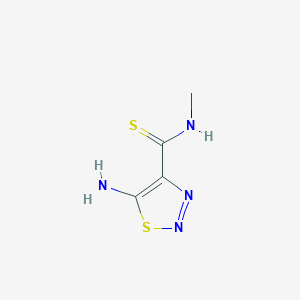

![Isothiazolo[5,4-c]pyridin-3-amine](/img/structure/B13095440.png)
